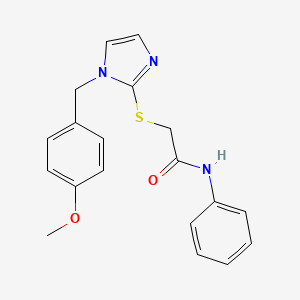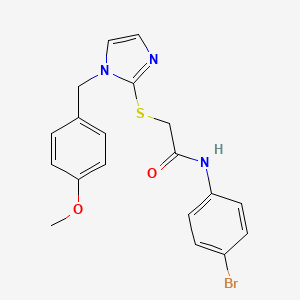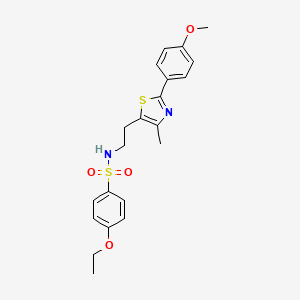
4-ethoxy-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide
Übersicht
Beschreibung
4-ethoxy-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
4-ethoxy-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide 1864 is a small molecule inhibitor that targets the Rho family of GTPases, specifically RhoA, Rac1, and Cdc42. By inhibiting these GTPases, this compound 1864 disrupts the signaling pathways that are involved in cell migration, invasion, and metastasis. This makes this compound 1864 a promising candidate for the treatment of cancer, as well as other diseases that involve abnormal cell migration and invasion.
Biochemical and Physiological Effects:
Studies have shown that this compound 1864 inhibits the migration and invasion of cancer cells both in vitro and in vivo. It has also been shown to decrease the formation of tumor metastases in animal models. In addition, this compound 1864 has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-ethoxy-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide 1864 in lab experiments is its specificity for the Rho family of GTPases. This allows researchers to selectively target these GTPases without affecting other signaling pathways. However, one limitation of using this compound 1864 is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-ethoxy-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide 1864. One area of interest is the development of more potent and selective inhibitors of the Rho family of GTPases. Another area of research is the investigation of the potential use of this compound 1864 in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanisms of action of this compound 1864 and its potential applications in other diseases beyond cancer.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide 1864 has been studied extensively for its potential therapeutic applications in cancer, particularly in the treatment of metastatic breast cancer. It has also been investigated for its potential use in the treatment of other diseases, such as cardiovascular disease and inflammatory disorders.
Eigenschaften
IUPAC Name |
4-ethoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-4-27-18-9-11-19(12-10-18)29(24,25)22-14-13-20-15(2)23-21(28-20)16-5-7-17(26-3)8-6-16/h5-12,22H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORGOWONIQIKDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





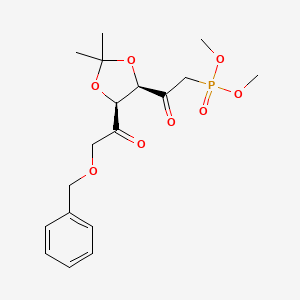
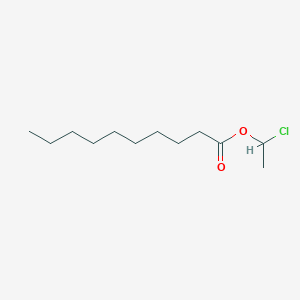
![N-[5-[[2-(4-acetamidoanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-5-bromo-2-furancarboxamide](/img/structure/B3296346.png)
![3-bromo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3296352.png)



![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B3296373.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B3296375.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B3296377.png)
